molecular formula C8H7FI2 B14038422 1,2-Diiodo-3-ethyl-5-fluorobenzene

1,2-Diiodo-3-ethyl-5-fluorobenzene

Cat. No.: B14038422
M. Wt: 375.95 g/mol
InChI Key: FGDHYSHICQULDH-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-ethyl-5-fluorobenzene: is an aromatic compound characterized by the presence of two iodine atoms, one ethyl group, and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-ethyl-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the iodination of 3-ethyl-5-fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodo-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Quinones and other oxidized forms.

    Reduction Products: Dihydro derivatives and other reduced forms.

Scientific Research Applications

Chemistry: 1,2-Diiodo-3-ethyl-5-fluorobenzene is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies. Its derivatives may also exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of 1,2-diiodo-3-ethyl-5-fluorobenzene depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new substituents. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1,2-Diiodo-4-ethyl-5-fluorobenzene
  • 1,2-Diiodo-3-methyl-5-fluorobenzene
  • 1,2-Diiodo-3-ethyl-4-fluorobenzene

Comparison: 1,2-Diiodo-3-ethyl-5-fluorobenzene is unique due to its specific substitution pattern The presence of both iodine and fluorine atoms on the benzene ring imparts distinct electronic and steric properties, making it different from other similar compounds

Properties

Molecular Formula

C8H7FI2

Molecular Weight

375.95 g/mol

IUPAC Name

1-ethyl-5-fluoro-2,3-diiodobenzene

InChI

InChI=1S/C8H7FI2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3

InChI Key

FGDHYSHICQULDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)F)I)I

Origin of Product

United States

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